![molecular formula C25H30N6O3S B2720921 4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216997-97-5](/img/structure/B2720921.png)
4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The methoxyphenyl group suggests the compound might have aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the methoxyphenyl group could potentially participate in various interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a piperazine ring could potentially make the compound basic .Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader category of chemicals that have been synthesized for potential pharmaceutical applications. Research into similar compounds has demonstrated a variety of synthetic pathways, including the formation of novel 1,2,4-triazole derivatives and thieno[2,3-d]pyrimidinones through heterocyclization processes. These synthetic approaches are crucial for developing new pharmaceutical agents with enhanced efficacy and selectivity. For example, the synthesis of certain new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents highlights the versatility of this chemical framework in generating compounds with specific therapeutic activities (Bayomi et al., 1999).
Antimicrobial and Antitumor Activities
Research has shown that derivatives of thieno[2,3-d]pyrimidinone exhibit significant antimicrobial and antitumor properties. For instance, the development of new thiazolopyrimidines has been reported to show promising activity against a range of microbial strains and tumor cells. This suggests that modifications to the thieno[2,3-d]pyrimidinone core can lead to compounds with potential applications in treating infectious diseases and cancer (El-Bendary et al., 1998).
Potential as COX-2 Inhibitors
Some derivatives of this chemical class have been explored for their analgesic and anti-inflammatory properties, showing significant COX-2 inhibition. This pharmacological activity is crucial for the development of new anti-inflammatory agents with fewer side effects compared to traditional NSAIDs. The research into novel benzodifuranyl derivatives derived from visnaginone and khellinone, demonstrating COX-2 inhibitory activity, exemplifies the potential of these compounds in therapeutic applications (Abu‐Hashem et al., 2020).
Neuropharmacological Applications
Compounds within this chemical framework have also been investigated for their neuropharmacological properties, including potential anticonvulsant activities. The development of agents like "Epimidin," a novel anticonvulsant drug candidate, showcases the application of these chemical structures in addressing neurological disorders. Such research underpins the importance of these compounds in developing new treatments for conditions like epilepsy (Severina et al., 2021).
Mechanism of Action
The compound also contains a triazolo-pyrimidine moiety, which is a structure found in many biologically active compounds. These compounds can have a variety of effects depending on their specific structure and the other functional groups present in the molecule .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors including its chemical structure, the route of administration, and the individual’s physiological characteristics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-butyl-12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3S/c1-3-4-12-30-24(33)23-19(11-17-35-23)31-21(26-27-25(30)31)9-10-22(32)29-15-13-28(14-16-29)18-7-5-6-8-20(18)34-2/h5-8,11,17H,3-4,9-10,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLACPFQQOPTFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)
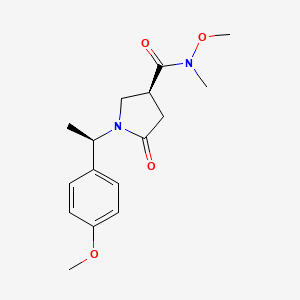
![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
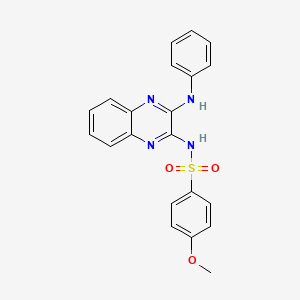
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
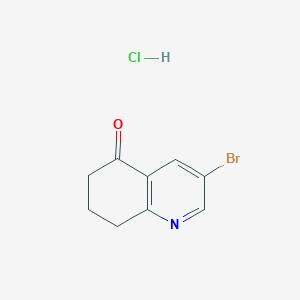
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)
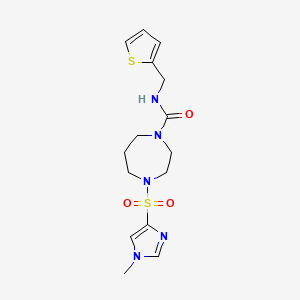
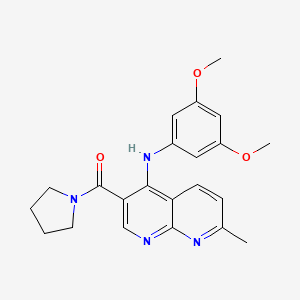

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
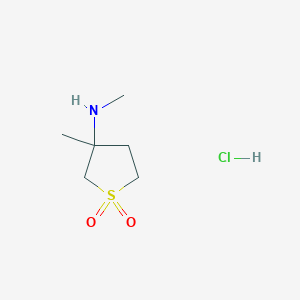

![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)